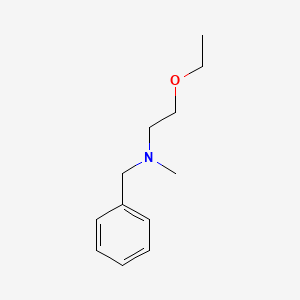

N-ethoxyethyl-N-methylbenzylamine

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-benzyl-2-ethoxy-N-methylethanamine |

InChI |

InChI=1S/C12H19NO/c1-3-14-10-9-13(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |

InChI Key |

KATSCYNVRMCXQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Benzylamine Derivatives

Note: *Theoretical values for this compound are calculated based on structural analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key observations:

- Solubility : Ether-containing derivatives (e.g., ethoxyethyl, methoxyethyl) exhibit higher polarity and better solubility in organic solvents compared to purely aliphatic substituents .

- Thermal Stability : Esters (e.g., acetoxyethyl) may decompose at lower temperatures than ethers due to labile ester linkages .

Table 3: Hazard Classification and Handling

This compound is expected to have moderate toxicity, similar to other tertiary amines. However, nitrosamine derivatives (e.g., N-Nitrosomethylethylamine) are highly carcinogenic and require stringent controls .

Q & A

Q. Basic

- Hazards: Acute toxicity (oral, dermal); irritant to eyes/skin .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What reaction mechanisms govern the oxidation and reduction pathways of this compound?

Q. Advanced

- Oxidation:

- With KMnO₄/CrO₃: Cleavage of the ethoxyethyl group yields benzaldehyde or benzoic acid .

- Competing pathways may produce nitroso intermediates under strong acidic conditions.

- Reduction:

- LiAlH₄ reduces the amine to a primary amine (N-methylbenzylamine) .

Experimental Design Tips:

- Use deuterated solvents (e.g., CDCl₃) for in-situ NMR monitoring of intermediates.

- Quench reactions with aqueous NaHSO₃ to stabilize sensitive products.

How can researchers resolve contradictions in reported oxidation products of this compound?

Advanced

Discrepancies (e.g., aldehyde vs. carboxylic acid products) arise from:

- Variable reaction conditions (pH, temperature, oxidizer strength).

- Impurities in starting materials or solvents.

Methodological Resolution:

Comparative Analysis: Replicate studies using identical conditions and high-purity reagents.

Spectroscopic Validation: Use GC-MS or IR to confirm functional groups in products .

Computational Modeling: Predict thermodynamic favorability of pathways via DFT calculations .

What role does this compound play in coordination chemistry, and how can ligand-metal complexes be characterized?

Q. Advanced

- Application: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its N,O-donor sites .

- Synthesis of Complexes:

- React the ligand with metal salts (e.g., CuCl₂) in ethanol under reflux.

- Isolate complexes via solvent evaporation and recrystallization.

Characterization Techniques:

- Single-Crystal XRD: Resolve metal-ligand coordination geometry.

- UV-Vis Spectroscopy: Identify d-d transitions in metal centers.

How does the stability of this compound vary under different pH and temperature conditions?

Q. Advanced

- Acidic Conditions (pH < 3): Rapid hydrolysis of the ethoxyethyl group occurs, forming benzyl alcohol derivatives .

- Alkaline Conditions (pH > 10): Stable but may undergo nucleophilic substitution at elevated temperatures.

Experimental Protocol for Stability Testing:

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and 60°C.

Analyze degradation products via HPLC-MS .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Advanced

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.4 (ethoxy CH₃), δ 3.5–3.7 (N-CH₂) .

- ¹³C NMR: Confirm N-methyl (δ 35–40 ppm) and ethoxy (δ 65–70 ppm) groups.

- Mass Spectrometry: ESI-MS for molecular ion detection (m/z 179.26) .

Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.